N-(4-fluorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(4-fluorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 4-fluorophenyl carboxamide group at position 3 and a 2-methylbenzyl moiety at position 1. The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, often enhancing metabolic stability and target binding affinity .
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c1-14-5-2-3-6-15(14)13-23-12-4-7-18(20(23)25)19(24)22-17-10-8-16(21)9-11-17/h2-12H,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQLVAAJYKUXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer therapeutics and kinase inhibition. This article explores the biological activity of this compound, presenting detailed findings from various studies, including data tables and case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula . It features a dihydropyridine core, which is significant in medicinal chemistry for its diverse biological activities.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Met Kinase Inhibition : This compound has been identified as a potent inhibitor of Met kinase, which plays a crucial role in cancer cell proliferation and survival. Substitutions at specific positions on the pyridine ring have been shown to enhance its potency and selectivity against Met kinase .
- Antitumor Activity : In vivo studies demonstrated that certain analogs of this compound exhibited significant antitumor effects. For instance, one analog achieved complete tumor stasis in a human gastric carcinoma xenograft model after oral administration .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its analogs:
Case Study 1: Met Kinase Inhibition
In a study focused on substituted N-(4-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, researchers found that specific modifications at the pyridine positions significantly improved enzyme potency. The most effective analog demonstrated not only strong inhibition of Met kinase but also favorable solubility characteristics that are critical for drug formulation .
Case Study 2: Antitumor Efficacy
Another study evaluated the antitumor effects of an analog in an in vivo model. The compound was administered orally to mice bearing GTL-16 tumors, resulting in complete tumor stasis after a treatment period. This finding highlights the potential clinical relevance of this compound in treating gastric cancer .
Comparison with Similar Compounds
BMS-777607
- Structure: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.
- Key Differences: Incorporates a 4-ethoxy group and a 2-amino-3-chloropyridin-4-yloxy substituent on the phenyl ring.
- Activity : A selective, orally bioavailable inhibitor of the Met kinase superfamily (including Ron and Axl kinases), with demonstrated efficacy in preclinical cancer models .
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
N-cycloheptyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structure : Substituted with a cycloheptyl carboxamide and a 4-fluorophenylmethyl group.
- Activity : Acts as a CB2 receptor inverse agonist, highlighting the versatility of the dihydropyridine scaffold in targeting diverse pathways .
Pharmacological Profiles
Structure-Activity Relationship (SAR) Insights
- 2-Chloro-6-fluorobenzyl (): Electron-withdrawing groups could enhance metabolic stability but reduce solubility . 4-Fluorophenylmethyl (): Facilitates CB2 receptor binding via hydrophobic interactions .
Position 3 (Carboxamide substituent) :
Q & A
Advanced Research Question
- GTL-16 Xenograft Model : Achieved complete tumor stasis at 50 mg/kg BID (oral dosing), correlating with plasma exposure (AUC = 12,000 ng·h/mL) and sustained MET inhibition (>90% p-MET suppression for 12 hours) .
- PK-PD Modeling : Allometric scaling from rodent to human predicted a clinically effective dose of 400 mg/day, validated in phase I trials .
- Tissue Distribution : Radiolabeled studies showed preferential accumulation in tumor tissue (tumor-to-plasma ratio = 5:1) due to enhanced permeability and retention (EPR) effects .
How are pharmacodynamic biomarkers validated for clinical translation, and what contradictions exist between preclinical and clinical data?
Advanced Research Question
- Biomarker Validation : p-MET levels in circulating tumor cells (CTCs) and tumor biopsies were correlated with clinical response in phase I trials. However, discordance between CTC and biopsy p-MET levels (30% of cases) highlighted tumor heterogeneity .
- Contradictions : Preclinical models overpredicted efficacy in MET-low tumors, necessitating patient stratification via MET amplification/mutation status in clinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
